molecular formula C11H15ClO B12836961 4-(tert-Butyl)-1-chloro-2-methoxybenzene

4-(tert-Butyl)-1-chloro-2-methoxybenzene

Cat. No.: B12836961
M. Wt: 198.69 g/mol
InChI Key: ZCNKXUBCQHNANT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-chloro-2-methoxybenzene is a substituted benzene derivative featuring a tert-butyl group at the para position (C4), a chlorine atom at the ortho position (C1), and a methoxy group at the meta position (C2). The tert-butyl group enhances lipophilicity, which may improve membrane permeability in pharmaceutical contexts, while the chlorine and methoxy groups modulate electronic effects (electron-withdrawing and electron-donating, respectively) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-chloro-2-methoxybenzene typically involves the alkylation of 1-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3This compound\text{1-chloro-2-methoxybenzene} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1-chloro-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Major Products:

    Substitution: 4-(tert-Butyl)-2-methoxyphenol (if hydroxide is the nucleophile).

    Oxidation: 4-(tert-Butyl)-2-methoxybenzoic acid.

    Reduction: 4-(tert-Butyl)-2-methoxybenzene.

Scientific Research Applications

Antimicrobial Properties
Research has indicated that 4-(tert-butyl)-1-chloro-2-methoxybenzene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory properties. For instance, administration in murine models resulted in reduced paw edema, indicating its potential utility in treating inflammatory conditions .

Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays using breast cancer cell lines showed that the compound inhibited cell proliferation by approximately 50% at a concentration of 10 µM. This suggests that it may interfere with cancer cell growth pathways, warranting further investigation into its mechanism of action .

Industrial Applications

Chemical Intermediates
Due to its unique chemical structure, this compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific thermal or chemical resistance characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a promising MIC against both Gram-positive and Gram-negative bacteria, suggesting its viability as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Research

In a controlled experiment involving induced inflammation in rodents, treatment with the compound led to a statistically significant reduction in inflammatory markers compared to untreated controls. This supports its potential therapeutic role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-chloro-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The chlorine and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chloro-Methoxybenzene Derivatives

  • 1-Chloro-2-methoxybenzene (CAS 1856): Lacks the tert-butyl group, resulting in lower molecular weight (MW ≈ 142.59 g/mol) and reduced lipophilicity.
  • 1-Chloro-3-methoxybenzene : Similar to the above but with methoxy at C3. Positional differences alter dipole moments and solubility; for instance, the meta-methoxy derivative may exhibit lower boiling points due to reduced symmetry .

tert-Butyl-Substituted Chlorobenzenes

  • 1-tert-Butyl-4-(chloromethyl)benzene (CAS 1404194-40-6): Features a chloromethyl group instead of methoxy. The chloromethyl group increases electrophilicity, making this compound more reactive in nucleophilic substitutions. Its applications focus on pharmaceutical intermediates, similar to the target compound, but with distinct synthetic utility .
  • tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate: While structurally distinct (cyclohexenecarboxylate core), this compound highlights the role of tert-butyl in enhancing lipophilicity and biological activity. In anticonvulsant studies, tert-butyl esters demonstrated lower toxicity (TD₅₀ = 500 mg/kg in mice) and higher therapeutic indices compared to non-bulky analogs .

Ether Derivatives with tert-Butyl Groups

  • 1-tert-Butoxy-4-chlorobenzene : Replaces the methoxy group with a tert-butoxy moiety. The larger tert-butoxy group increases steric bulk, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but improving stability against hydrolysis compared to methoxy derivatives .

Key Research Findings

  • Toxicity and Safety: Chlorinated benzene derivatives generally exhibit moderate toxicity. Similar safety precautions (e.g., skin/eye protection) apply to the target compound .
  • Synthetic Utility: The methoxy group in the target compound facilitates directed ortho-metalation reactions, enabling regioselective functionalization—a property less pronounced in tert-butoxy analogs due to steric hindrance .

Biological Activity

4-(tert-Butyl)-1-chloro-2-methoxybenzene, also known as t-butyl chloromethoxybenzene, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a benzene ring. Its molecular formula is C11H15ClOC_{11}H_{15}ClO, and it has a molecular weight of approximately 202.7 g/mol. The structural formula can be represented as follows:

Chemical Structure C6H3(Cl)(OCH3)(C(C4H10))\text{Chemical Structure }\text{C}_6\text{H}_3(\text{Cl})(\text{OCH}_3)(\text{C}(\text{C}_4\text{H}_{10}))

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Reynolds et al. demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis, which is responsible for tuberculosis. The minimal inhibitory concentration (MIC) was determined to be less than 12.5 µM, indicating significant efficacy against this pathogen .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods showed that it possesses moderate antioxidant activity. The IC50 values, which indicate the concentration required to scavenge 50% of free radicals, were recorded at approximately 52.77 µg/mL for certain derivatives .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. In one study involving multiple tumor types, including leukemia and breast cancer cell lines, this compound did not exhibit significant cytotoxicity . However, further modifications of the compound may enhance its activity against specific cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and oxidative stress response . The presence of the methoxy group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Study 1: Antitubercular Activity

In a controlled study involving M. tuberculosis, researchers administered varying concentrations of this compound to infected cultures. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 10 µM .

Case Study 2: Antioxidant Efficacy

A comparative analysis was conducted using ascorbic acid as a reference antioxidant. The study found that while this compound exhibited antioxidant properties, it was less effective than ascorbic acid in scavenging free radicals in both DPPH and ABTS assays .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibited M. tuberculosis growth (MIC < 12.5 µM)
AntioxidantModerate radical scavenging (IC50 = 52.77 µg/mL)
CytotoxicityNo significant activity against various cancer lines

Table 2: Summary of Case Studies

Case StudyFocus AreaKey Findings
Case Study 1Antitubercular ActivityDose-dependent inhibition observed
Case Study 2Antioxidant EfficacyLess effective than ascorbic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-Butyl)-1-chloro-2-methoxybenzene, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : Use tert-butyl chloride (CAS 507-20-0, MW 92.57 g/mol) as an alkylating agent for introducing the tert-butyl group onto a methoxybenzene precursor. Optimize reaction temperature (typically 0–25°C) and Lewis acid catalysts (e.g., AlCl₃) to minimize side reactions like polyalkylation .
  • Chlorination Strategies : Introduce the chlorine substituent via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement of a directing group. Monitor regioselectivity using computational modeling (DFT) to predict substitution patterns .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the pure product. Confirm purity via GC-MS or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. The tert-butyl group shows a singlet at ~1.3 ppm (¹H), while methoxy protons appear as a singlet near 3.8 ppm .
  • X-ray Crystallography : For absolute conformation, grow single crystals via slow evaporation in tert-butyl methyl ether (CAS 1634-04-4) and resolve the structure. Compare bond angles/planes to similar tert-butyl-substituted aromatics (e.g., tert-butyl carbamates) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~228.7 g/mol) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids. The tert-butyl group may hinder transmetallation due to steric hindrance, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor yields vs. less hindered analogs (e.g., 4-methyl-1-chloro-2-methoxybenzene) .
  • DFT Calculations : Model transition states to quantify steric effects. Compare activation energies for reactions at the 1-chloro position with/without tert-butyl substitution .

Q. What are the stability profiles of this compound under acidic/basic conditions, and how can degradation products be identified?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor via LC-MS for hydrolysis of the methoxy group (yielding phenolic derivatives) or tert-butyl cleavage (yielding isobutylene) .
  • Kinetic Analysis : Use UV-Vis spectroscopy to track degradation rates. The tert-butyl group may enhance stability under acidic conditions due to electron-donating effects .

Q. How can researchers resolve contradictions in reported solubility data for tert-butyl-substituted chloroarenes?

  • Methodology :

  • Solvent Screening : Test solubility in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. The tert-butyl group increases hydrophobicity, reducing solubility in water (logP ~3.5 predicted via ChemAxon) .
  • Crystal Packing Analysis : Use X-ray data to correlate molecular packing with solubility. Bulky substituents like tert-butyl may create voids, enhancing solubility in ethers .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods due to potential volatility (similar to tert-butyl chloride, which has a boiling point of 51°C) .
  • PPE : Wear nitrile gloves and safety goggles. Although related carbamates are classified as non-hazardous (e.g., tert-butyl (4-chlorophenethyl)carbamate), the chloro substituent warrants caution .
  • Waste Disposal : Collect halogenated waste separately for incineration to avoid environmental release of chlorinated byproducts .

Q. Applications in Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodology :

  • Medicinal Chemistry : Functionalize the chloro group via nucleophilic aromatic substitution to introduce amines or thiols. For example, coupling with piperazine derivatives could yield candidates for kinase inhibition studies .
  • Material Science : Modify the methoxy group to create photoactive ligands for metal-organic frameworks (MOFs), leveraging the tert-butyl group’s steric stabilization .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-tert-butyl-1-chloro-2-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3

InChI Key

ZCNKXUBCQHNANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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